molecular formula C16H17N7O3S B2986256 1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 1795478-87-3

1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2986256
CAS No.: 1795478-87-3
M. Wt: 387.42
InChI Key: GUABKOVTRKNRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole-sulfonamide core linked to a quinoxaline-piperazine moiety.

Properties

IUPAC Name

1-methyl-N-[3-(3-oxopiperazin-1-yl)quinoxalin-2-yl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O3S/c1-22-9-11(8-18-22)27(25,26)21-15-16(23-7-6-17-14(24)10-23)20-13-5-3-2-4-12(13)19-15/h2-5,8-9H,6-7,10H2,1H3,(H,17,24)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUABKOVTRKNRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCNC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoxaline core, followed by the introduction of the pyrazole and sulfonamide groups. Common reagents used in these reactions include:

  • Quinoxaline derivatives
  • Pyrazole derivatives
  • Sulfonyl chlorides

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:

    Enzyme inhibition: Blocking the activity of key enzymes.

    Receptor binding: Modulating the activity of cellular receptors.

    DNA interaction: Interfering with DNA replication or transcription.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name CAS Number Molecular Formula Key Structural Features Hypothesized Biological Activity
1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide Not available Likely C₁₇H₁₈N₆O₃S Quinoxaline, 3-oxopiperazine, pyrazole-sulfonamide Kinase/DNA-targeted inhibition
1-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide 1448053-67-5 C₁₅H₁₈N₄O₃S Phenyl group, 2-oxopiperidine (five-membered ring) Reduced polarity; possible CNS activity
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-morpholinoacetamide 1797241-18-9 C₂₁H₂₁N₅O₃ Hydroxyquinoxaline, morpholine (oxygen-containing ring) Enhanced solubility; antimicrobial targets
N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide 1797212-96-4 C₁₄H₁₆N₄O₃S₂ Furan, thiophene, pyrazole-sulfonamide Heterocyclic interactions; antiparasitic

Structural Differences and Implications

  • Quinoxaline vs.
  • 3-Oxopiperazine vs. 2-Oxopiperidine : The 3-oxopiperazine (six-membered ring) offers two nitrogen atoms for hydrogen bonding, contrasting with the single nitrogen in 2-oxopiperidine (five-membered). This may enhance binding to enzymes like kinases or carbonic anhydrases .
  • Morpholine vs. Piperazine : The morpholine group in 1797241-18-9 introduces an oxygen atom, increasing hydrophilicity compared to the target compound’s 3-oxopiperazine, which could affect membrane permeability .
  • Heterocyclic Substituents : Compounds like 1797212-96-4 incorporate furan and thiophene, which are smaller heterocycles with distinct electronic profiles, possibly altering metabolic stability or target selectivity .

Hypothesized Pharmacological Profiles

  • Target Compound: The sulfonamide group and quinoxaline-piperazine system suggest dual mechanisms—sulfonamides often inhibit carbonic anhydrases or tyrosine kinases, while quinoxalines may intercalate DNA or inhibit oxidoreductases .
  • 1448053-67-5 : The 2-oxopiperidine and phenyl group may reduce polarity, favoring blood-brain barrier penetration for central nervous system (CNS) targets .
  • 1797241-18-9: The morpholine and hydroxyquinoxaline could improve aqueous solubility, making it suitable for intravenous administration in bacterial or fungal infections .

Biological Activity

1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and synthesis.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazole ring
  • A sulfonamide moiety
  • A quinoxaline derivative

This unique arrangement contributes to its biological activities, making it a subject of interest in medicinal chemistry.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study reported that certain derivatives showed effective inhibition of cell proliferation in U937 cells, with IC50 values indicating potent activity without significant cytotoxicity towards normal cells .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Cytotoxicity
MR-S1-13U93715Low
MR-S1-5U93725Low

The mechanism by which this compound exerts its effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. These include:

  • Inhibition of protein glycation
  • Modulation of apoptotic pathways
    Research indicates that these compounds may interfere with the metabolic processes within cancer cells, leading to apoptosis or programmed cell death .

Synthesis and Characterization

The synthesis of this compound has been optimized using various methodologies. The process typically involves:

  • Formation of the pyrazole ring.
  • Introduction of the sulfonamide group.
  • Coupling with quinoxaline derivatives.

Table 2: Synthesis Overview

StepReagents UsedConditions
1Sulfonyl chloride, amineDCM, DIPEA, 16 hours
2Quinoxaline derivativeReflux conditions

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings. For example, a study involving animal models demonstrated that treatment with this compound led to significant tumor reduction compared to control groups. These findings suggest its potential as a therapeutic agent in cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.